molecular formula C11H11ClN4OS B305454 2-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

2-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No. B305454
M. Wt: 282.75 g/mol
InChI Key: OIPHEGWRJQNSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is a chemical compound that has attracted much attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and survival. This mechanism of action is believed to be responsible for its anti-tumor and antifungal activity.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of various fungi. In addition, it has been reported to have low toxicity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it may not be suitable for certain experiments due to its specific chemical properties and mechanism of action.

Future Directions

There are several future directions for the study of 2-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide. One direction is to investigate its potential as a cancer drug candidate and to optimize its structure for improved efficacy and selectivity. Another direction is to explore its potential as a pesticide or antifungal agent in agriculture. In addition, it may be possible to use it as a building block for the synthesis of novel materials with unique properties. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields.
In conclusion, 2-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential and to optimize its structure for various applications.

Synthesis Methods

The synthesis of 2-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 4-methyl-5-mercapto-1,2,4-triazole in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to form the final compound. The yield of this synthesis method is reported to be around 70%.

Scientific Research Applications

2-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been shown to have anti-tumor activity and is being investigated as a potential drug candidate for cancer treatment. In agriculture, it has been studied for its antifungal activity and as a potential pesticide. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.

properties

Product Name

2-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

Molecular Formula

C11H11ClN4OS

Molecular Weight

282.75 g/mol

IUPAC Name

2-chloro-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide

InChI

InChI=1S/C11H11ClN4OS/c1-16-9(14-15-11(16)18)6-13-10(17)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3,(H,13,17)(H,15,18)

InChI Key

OIPHEGWRJQNSGB-UHFFFAOYSA-N

SMILES

CN1C(=NNC1=S)CNC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CN1C(=NNC1=S)CNC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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